molecular formula C18H25BFNO4 B13923180 N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B13923180
M. Wt: 349.2 g/mol
InChI Key: LXBHJTMIKRCKIO-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a boronic acid derivative. This compound is significant due to its unique structure, which includes a fluorine atom and a boronic acid pinacol ester group. These features contribute to its biological activity and pharmacological effects .

Preparation Methods

The synthesis of N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide typically involves a two-step substitution reaction. The reaction conditions include the use of specific reagents and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s affinity for carbon, leading to high biological activity and stability. The boronic acid pinacol ester group allows it to participate in various chemical reactions, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar compounds include:

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide stands out due to its unique combination of a fluorine atom and a boronic acid pinacol ester group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H25BFNO4

Molecular Weight

349.2 g/mol

IUPAC Name

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxane-4-carboxamide

InChI

InChI=1S/C18H25BFNO4/c1-17(2)18(3,4)25-19(24-17)13-5-6-15(14(20)11-13)21-16(22)12-7-9-23-10-8-12/h5-6,11-12H,7-10H2,1-4H3,(H,21,22)

InChI Key

LXBHJTMIKRCKIO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CCOCC3)F

Origin of Product

United States

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